Dramatic Reduction in Amine Basicity (pKa) Compared to Non-Fluorinated Analogs
The introduction of an α-trifluoromethyl group in aliphatic amines leads to a consistent and substantial decrease in basicity. For 3-(aminomethyl)-3-(trifluoromethyl)pentane, this effect is inferred from class-level data on structurally related α-CF3 amines. The pKa of the conjugate acid is expected to be approximately 4 units lower than that of the corresponding non-fluorinated parent amine [1].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa ~6.5 (based on ΔpKa ≈ -4 from parent) |
| Comparator Or Baseline | 2-Ethylbutylamine (non-fluorinated analog): predicted pKa 10.75±0.10 |
| Quantified Difference | ΔpKa ≈ -4.25 units |
| Conditions | Class-level measurement on α-CF3-substituted saturated bicyclic amines, aqueous solution [1] |
Why This Matters
This lower basicity reduces the proportion of protonated amine at physiological pH, enhancing passive membrane permeability and potentially reducing off-target binding to ion channels or aminergic receptors.
- [1] S. D. Varfolomeev et al., 'α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry,' Journal, 2023. (ΔpKa≈4 upon CF3 introduction). View Source
